molecular formula C19H17N3O5S B3893805 ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3893805
M. Wt: 399.4 g/mol
InChI Key: VRPMJZFFCIAUGC-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the thieno[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under specific conditions.

    Coupling of the benzodioxole and thieno[2,3-d]pyrimidine units: This step often requires the use of coupling agents and specific reaction conditions to ensure the formation of the desired product.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within biological systems. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects through various pathways, such as:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, the compound can prevent the enzyme from catalyzing its reaction.

    Modulation of receptor activity: The compound can interact with cellular receptors, altering their activity and affecting downstream signaling pathways.

    Induction of cellular stress: The compound can induce stress responses within cells, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine core and may have similar biological activities.

    Benzodioxole derivatives: These compounds contain the benzodioxole moiety and can exhibit similar chemical reactivity.

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and may have similar applications in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of these structural elements, which can confer unique properties and applications.

Properties

IUPAC Name

ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-4-25-19(24)16-10(2)15-17(28-16)21-11(3)22(18(15)23)20-8-12-5-6-13-14(7-12)27-9-26-13/h5-8H,4,9H2,1-3H3/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPMJZFFCIAUGC-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N(C2=O)N=CC3=CC4=C(C=C3)OCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N(C2=O)/N=C/C3=CC4=C(C=C3)OCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
ethyl 3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.